

Spectroscopic Characterization of 5-(4-chlorophenyl)-1H-tetrazole: A Technical Guide

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Compound of Interest

Compound Name: 5-(4-chlorophenyl)-1H-tetrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **5-(4-chlorophenyl)-1H-tetrazole**, a molecule of interest in medicinal chemistry and materials science. This document details the key spectroscopic data and provides comprehensive experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Chemical Structure and Properties

5-(4-chlorophenyl)-1H-tetrazole is a solid organic compound with the molecular formula $C_7H_5ClN_4$ and a molecular weight of 180.59 g/mol ^{[1][2]}. The structural integrity of the compound is crucial for its biological activity and material properties, necessitating thorough spectroscopic analysis for confirmation.

Caption: Chemical structure of **5-(4-chlorophenyl)-1H-tetrazole**.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **5-(4-chlorophenyl)-1H-tetrazole**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Solvent
11.60 - 16.81	broad singlet	-	N-H (tetrazole)	DMSO-d ₆
8.00 - 8.07	doublet	8.28 - 8.8	2H, Ar-H	DMSO-d ₆
7.61 - 7.70	doublet	8.25 - 8.8	2H, Ar-H	DMSO-d ₆

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment	Solvent
154.96 - 155.8	C (tetrazole)	DMSO-d ₆
135.82 - 136.9	C-Cl	DMSO-d ₆
129.43 - 130.6	Ar-CH	DMSO-d ₆
128.61 - 129.7	Ar-CH	DMSO-d ₆
123.1 - 124.1	C-C (ipso-carbon attached to tetrazole)	DMSO-d ₆

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3385	broad	N-H stretching
2927 - 2696	-	C-H stretching (aromatic)
1634 - 1650	medium	C=N stretching (tetrazole ring)
1457 - 1437	-	C=C stretching (aromatic ring)
1095 - 1083	-	C-Cl stretching

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 4: Mass Spectrometry Data

Technique	m/z	Assignment
GC-MS	180	$[M]^+$
GC-MS	152	$[M-N_2]^+$
GC-MS	125	$[M-N_2-HCN]^+$

Data from PubChem.[\[1\]](#)

Table 5: UV-Visible Spectroscopic Data

λ_{max} (nm)	Solvent
214, 254	Ethanol

Data from ACS Publications.[\[6\]](#)

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of **5-(4-chlorophenyl)-1H-tetrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (^1H) and carbon (^{13}C) chemical environments in the molecule.

Instrumentation: 300 MHz or 400 MHz NMR Spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **5-(4-chlorophenyl)-1H-tetrazole**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).

- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Solvent: DMSO-d₆
- Temperature: 298 K
- Spectral Width: -2 to 16 ppm
- Number of Scans: 16
- Relaxation Delay: 1.0 s

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Solvent: DMSO-d₆
- Temperature: 298 K
- Spectral Width: -10 to 200 ppm
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

- Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **5-(4-chlorophenyl)-1H-tetrazole** with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[4\]](#)
- Transfer the powder to a pellet-pressing die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[\[4\]](#)

Data Acquisition:

- Record a background spectrum of the empty sample compartment or a blank KBr pellet.
- Place the KBr pellet containing the sample in the spectrometer's sample holder.
- Acquire the sample spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

- Prepare a dilute solution of **5-(4-chlorophenyl)-1H-tetrazole** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.[\[7\]](#)
- Ensure the sample is fully dissolved and free of particulate matter.

GC-MS Parameters:

- Injection Volume: 1 μ L
- Injector Temperature: 250 $^{\circ}$ C
- Carrier Gas: Helium
- Column: A non-polar capillary column (e.g., DB-5ms).
- Oven Program: Start at 100 $^{\circ}$ C, hold for 2 minutes, then ramp to 280 $^{\circ}$ C at a rate of 10 $^{\circ}$ C/min, and hold for 5 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500

Data Analysis:

- Identify the peak corresponding to **5-(4-chlorophenyl)-1H-tetrazole** in the total ion chromatogram.
- Analyze the mass spectrum of this peak to identify the molecular ion (M^{+}) and major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: UV-Vis Spectrophotometer.

Sample Preparation:

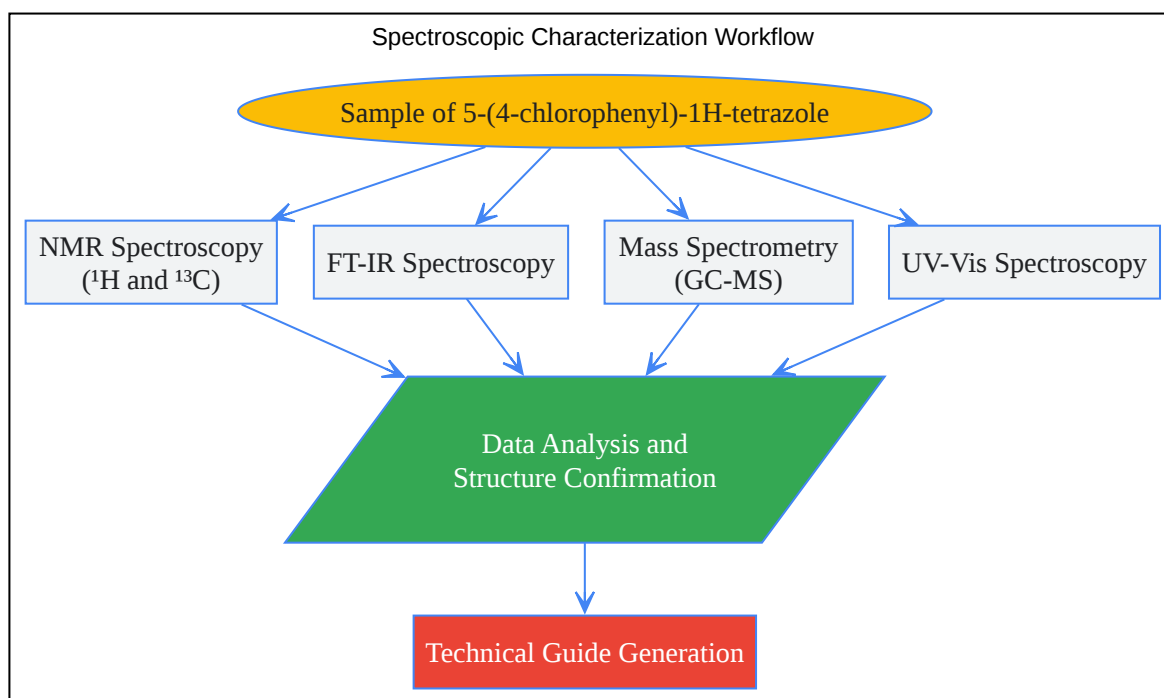
- Prepare a stock solution of **5-(4-chlorophenyl)-1H-tetrazole** in a UV-transparent solvent, such as ethanol.
- Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition:

- Use a quartz cuvette with a 1 cm path length.
- Record a baseline spectrum using the pure solvent.
- Record the UV-Vis spectrum of the sample solution from 200 to 400 nm.[8]
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

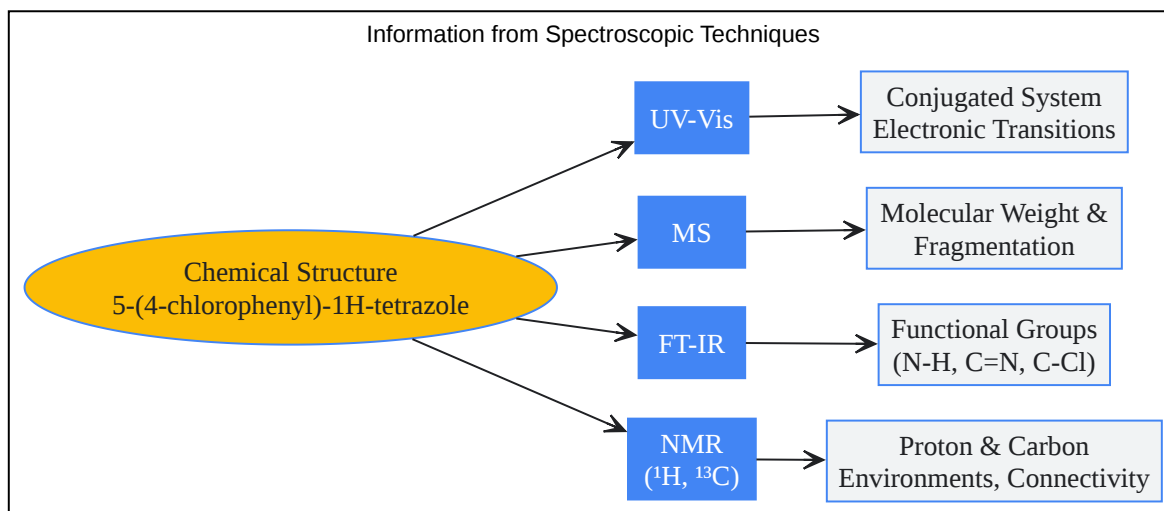
Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **5-(4-chlorophenyl)-1H-tetrazole** and the relationships between the different analytical techniques.



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Caption: Workflow for the spectroscopic characterization.



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Caption: Logical relationships between techniques and derived information.

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